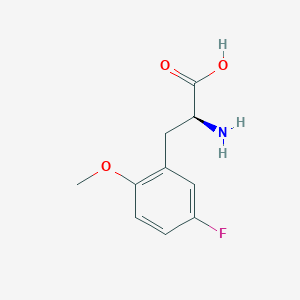

DL-5-Fluoro-2-methoxyphenylalanine

Description

DL-5-Fluoro-2-methoxyphenylalanine is a synthetic racemic phenylalanine derivative with a fluorine atom at the 5-position and a methoxy group at the 2-position of the aromatic ring. Its molecular formula is C₁₀H₁₂FNO₃, and it has a molecular weight of 213.21 g/mol (CAS: 603105-80-2) . This compound is primarily utilized in biochemical research, particularly as a precursor or intermediate in the synthesis of modified peptides or enzyme inhibitors. The fluorine and methoxy substituents confer distinct electronic and steric properties, making it valuable for studying structure-activity relationships in medicinal chemistry.

Properties

IUPAC Name |

(2S)-2-amino-3-(5-fluoro-2-methoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO3/c1-15-9-3-2-7(11)4-6(9)5-8(12)10(13)14/h2-4,8H,5,12H2,1H3,(H,13,14)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVIQPUAYMLZLEM-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)F)C[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DL-5-Fluoro-2-methoxyphenylalanine typically involves the introduction of fluorine and methoxy groups into the phenylalanine structure. One common method is the electrophilic aromatic substitution reaction, where fluorine is introduced into the aromatic ring of phenylalanine. This can be achieved using reagents such as fluorine gas or other fluorinating agents under controlled conditions .

Another approach involves the use of fluorinase enzymes, which can catalyze the formation of carbon-fluorine bonds under mild conditions. This enzymatic method is highly selective and environmentally friendly, making it suitable for industrial-scale production .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentration. Additionally, the use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the desired product .

Chemical Reactions Analysis

Types of Reactions

DL-5-Fluoro-2-methoxyphenylalanine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenylalanine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions include various substituted phenylalanine derivatives, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds .

Scientific Research Applications

Chemical Applications

Synthesis Building Block

DL-5-Fluoro-2-methoxyphenylalanine serves as a crucial building block in the synthesis of complex organic molecules. Its incorporation into various chemical reactions allows for the development of novel compounds with enhanced properties. The compound can undergo electrophilic aromatic substitution, facilitating the introduction of fluorine and methoxy groups into other aromatic systems, which is essential for creating diverse chemical libraries for drug discovery.

Reaction Mechanisms

The compound acts as a probe in studying reaction mechanisms due to the influence of the fluorine atom on reactivity and binding affinities. This property is particularly valuable in understanding enzyme interactions and catalysis.

Biological Applications

Protein Studies

In biological research, this compound is used to incorporate fluorinated amino acids into proteins. This incorporation aids in studying protein folding, stability, and interactions. The unique properties imparted by the fluorine atom can alter protein dynamics, providing insights into structure-function relationships.

Therapeutic Potential

Research has indicated that this compound may possess therapeutic potential. It is being investigated as a candidate for developing new drugs targeting various diseases due to its ability to modulate biochemical pathways through enzyme inhibition and signal transduction.

Medical Applications

Diagnostic Imaging

The compound has potential applications in diagnostic imaging techniques such as positron emission tomography (PET). Its radiolabeling capabilities allow for enhanced imaging of biological processes, making it a valuable tool in medical diagnostics.

Case Studies

Several studies have explored the therapeutic applications of this compound:

- Cancer Research : Investigations into its efficacy as an anti-cancer agent have shown promising results, particularly in targeting specific cancer cell lines while minimizing effects on healthy cells.

- Neuropharmacology : The compound's interaction with neurotransmitter receptors suggests potential use in treating neurological disorders, where modulation of neurotransmitter activity is crucial.

Industrial Applications

Material Development

In industrial settings, this compound is utilized in developing novel materials with unique properties such as enhanced thermal stability and reactivity. These materials can be applied in various sectors including pharmaceuticals and biotechnology.

Mechanism of Action

The mechanism of action of DL-5-Fluoro-2-methoxyphenylalanine involves its incorporation into biological systems, where it can interact with various molecular targets. The fluorine atom’s high electronegativity can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can modulate biochemical pathways, affecting processes such as protein synthesis, enzyme inhibition, and signal transduction .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique attributes of DL-5-Fluoro-2-methoxyphenylalanine, a comparative analysis with structurally analogous phenylalanine derivatives is essential. The most relevant comparator is 5-Methyl-2-(trifluoromethyl)-DL-phenylalanine (CAS: 1256482-64-0), which shares the DL-configuration but differs in substituent groups.

Key Structural and Functional Differences:

Substituent Electronic Effects :

- This compound : The 5-fluoro group is electron-withdrawing (-I effect), while the 2-methoxy group is electron-donating via resonance (+M effect). This combination creates a polarized aromatic ring, influencing reactivity and interactions with biological targets.

- 5-Methyl-2-(trifluoromethyl)-DL-phenylalanine : The 5-methyl group is electron-donating (+I effect), and the 2-trifluoromethyl group is strongly electron-withdrawing (-I effect). The trifluoromethyl group enhances lipophilicity and metabolic stability compared to methoxy .

Steric Considerations :

- The trifluoromethyl group in the comparator compound introduces greater steric bulk compared to the methoxy group in this compound. This may reduce conformational flexibility or hinder binding in enzyme-active sites.

Molecular Weight :

- This compound has a molecular weight of 213.21 g/mol , whereas 5-Methyl-2-(trifluoromethyl)-DL-phenylalanine is heavier (247.21 g/mol ) due to the trifluoromethyl and methyl substituents .

Data Table: Comparative Overview

| Compound Name | CAS | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| This compound | 603105-80-2 | 213.21 | 5-Fluoro, 2-Methoxy |

| 5-Methyl-2-(trifluoromethyl)-DL-phenylalanine | 1256482-64-0 | 247.21 | 5-Methyl, 2-Trifluoromethyl |

Research Findings and Implications

This compound :

- The methoxy group’s +M effect may enhance solubility in polar solvents, while the fluorine atom improves metabolic stability. These properties make it suitable for probing tyrosine kinase or phenylalanine hydroxylase mechanisms .

5-Methyl-2-(trifluoromethyl)-DL-phenylalanine :

- The trifluoromethyl group’s strong -I effect and lipophilicity could optimize membrane permeability, favoring applications in central nervous system (CNS) drug development. The methyl group may stabilize hydrophobic interactions in protein binding pockets .

Unresolved Questions:

- The impact of racemic (DL) vs. enantiopure forms on biological activity remains underexplored.

- Comparative pharmacokinetic studies are needed to assess bioavailability and clearance differences.

Biological Activity

DL-5-Fluoro-2-methoxyphenylalanine is a fluorinated derivative of phenylalanine that has garnered interest in various fields, including medicinal chemistry and biological research. This article explores its synthesis, biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound involves the introduction of fluorine and methoxy groups into the phenylalanine structure. This modification enhances the compound's reactivity and binding properties, making it a valuable tool in biochemical studies and pharmaceutical development.

This compound functions primarily through its incorporation into proteins, where it can influence protein folding, stability, and interactions. The electronegative fluorine atom alters the compound's reactivity, enhancing its binding affinity to various molecular targets such as enzymes and receptors. This modulation can affect several biochemical pathways, including:

- Protein Synthesis: The incorporation of this compound can impact the translation process.

- Enzyme Inhibition: It may act as a competitive inhibitor for certain enzymes.

- Signal Transduction: The compound can influence signaling pathways by modifying receptor interactions.

Case Studies

-

Growth Inhibition in Cancer Cells:

A study evaluated the growth inhibitory effects of this compound on L1210 mouse leukemia cells. The results indicated that this compound exhibited potent inhibition of cell proliferation with IC50 values in the nanomolar range. The mechanism involved intracellular release of active metabolites, which was confirmed through NMR studies . -

Binding Studies with Receptors:

Research on fluorinated phenylalanine analogs demonstrated their binding affinities to G protein-coupled receptors (GPCRs). These studies revealed that modifications at specific positions significantly affected binding energies and biological activity. For instance, the introduction of fluorine at different positions altered the cation-π interactions critical for receptor activation .

Comparative Analysis

The unique properties of this compound can be compared with other fluorinated phenylalanine derivatives:

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Fluorine and methoxy groups enhance reactivity | Potent inhibitor of L1210 cells |

| 5-Fluorophenylalanine | Lacks methoxy group; less hydrophobic | Moderate activity against cancer cells |

| 2-Fluoro-4-methoxyphenylalanine | Different substitution pattern; affects properties | Variable binding affinities |

| 3-Fluoro-5-methoxyphenylalanine | Distinct reactivity; used in various applications | Specific receptor interactions |

Applications in Research

This compound has diverse applications in scientific research:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.